molecular formula C11H9NO3 B8539498 2-Cyano-4-oxo-4-phenylbutanoic acid

2-Cyano-4-oxo-4-phenylbutanoic acid

Cat. No. B8539498
M. Wt: 203.19 g/mol
InChI Key: OWPLERSLWQBCIQ-UHFFFAOYSA-N
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Patent
US04235923

Procedure details

10 g of sodium was dissolved in 200 ml of ethanol. The solution was cooled to 30° C. and 45.2 g of ethyl cyanoacetate was added rapidly. The resulting mixture was cooled to -15° C. and stirred while a warm solution of 62 g of 2-chloroacetophenone in 100 ml of toluene was added over a 15-minute period, with cooling, allowing the temperature of the mixture to rise to 20° C. over a 1-hour period. The mixture was poured in ice/3 N hydrochloric acid, the organic phase was separated, the solvent was evaporated under reduced pressure and the residue was distilled under reduced pressure to give a liquid, bp: 130°-160° C., at 0.01 Torr., which solidified on standing. Recrystallization from cold ether gave the ethyl ester of 2-cyano-4-oxo-4-phenylbutanoic acid (16A), mp: 53°-54° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
45.2 g
Type
reactant
Reaction Step Two
Quantity
62 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na].[C:2]([CH2:4][C:5]([O:7]CC)=[O:6])#[N:3].Cl[CH2:11][C:12]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[O:13]>C(O)C.C1(C)C=CC=CC=1>[C:2]([CH:4]([CH2:11][C:12](=[O:13])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[C:5]([OH:7])=[O:6])#[N:3] |^1:0|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[Na]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
45.2 g
Type
reactant
Smiles
C(#N)CC(=O)OCC
Step Three
Name
Quantity
62 g
Type
reactant
Smiles
ClCC(=O)C1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
ice
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was cooled to -15° C.
ADDITION
Type
ADDITION
Details
was added over a 15-minute period
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
WAIT
Type
WAIT
Details
to rise to 20° C. over a 1-hour period
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a liquid, bp: 130°-160° C.
CUSTOM
Type
CUSTOM
Details
Recrystallization from cold ether

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(#N)C(C(=O)O)CC(C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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